3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound with a pyrazole core structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities and are often used in the synthesis of pharmaceuticals . They are commonly classified as inhibitors of protein glycation .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved.
Biochemical Pathways
Pyrazole derivatives are known to inhibit the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of sterols in fungi . This inhibition can disrupt the normal functioning of the cell membrane, leading to cell death .
Pharmacokinetics
It is noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.
Result of Action
The inhibition of cyp51 by pyrazole derivatives can lead to the disruption of the cell membrane’s normal functioning, ultimately resulting in cell death .
Action Environment
The action of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution within the body and its efficacy. Additionally, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool place, in a tightly closed container, and away from oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, including those with an amino group at the 3-position (3-aminopyrazoles), can provide useful ligands for receptors or enzymes . They interact with various biomolecules, such as p38MAPK, different kinases, COX, and others
Cellular Effects
It is known that aminopyrazoles can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aminopyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.
4-amino-1H-pyrazole: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets . This makes it particularly valuable in the development of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZTQJSVBDNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172118-87-3 |
Source
|
Record name | 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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